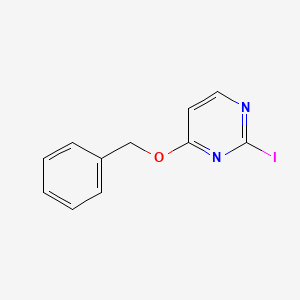
4-(Benzyloxy)-2-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-iodopyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a benzyloxy group at the 4-position and an iodine atom at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-iodopyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-iodopyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Benzyloxy)-2-iodopyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-iodopyrimidine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the iodine atom can engage in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)benzyl chloride
- 4-(Benzyloxy)phenol
Uniqueness
4-(Benzyloxy)-2-iodopyrimidine is unique due to the presence of both a benzyloxy group and an iodine atom on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
4-(Benzyloxy)-2-iodopyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a benzyloxy group at the 4-position and an iodine atom at the 2-position. The presence of these functional groups is believed to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been noted, although detailed quantitative data is limited .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve interference with cellular signaling pathways critical for tumor growth .
- Anti-inflammatory Effects : Some studies indicate that related pyrimidine compounds can reduce inflammation, suggesting a potential application in treating inflammatory diseases .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.
Case Studies
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The iodine substituent may enhance the compound's reactivity with biological targets.
- The benzyloxy group could facilitate interactions with cellular membranes or proteins involved in signal transduction pathways.
Properties
CAS No. |
1333319-56-4 |
|---|---|
Molecular Formula |
C11H9IN2O |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
2-iodo-4-phenylmethoxypyrimidine |
InChI |
InChI=1S/C11H9IN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XKTFUFBAKQHRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















